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Compound of Interest

Compound Name: 4-[(Ethylamino)methyl]phenol

Cat. No.: B2932976 Get Quote

4-[(Ethylamino)methyl]phenol is a bifunctional organic compound featuring a phenol ring

substituted with an ethylaminomethyl group at the para position. Its structure presents two key

reactive sites: a nucleophilic secondary amine and a weakly acidic phenolic hydroxyl group.

This duality makes it a highly valuable and strategic starting material in multi-step organic

synthesis, particularly within the pharmaceutical industry. It serves as a key intermediate in the

production of certain analgesics and antihistamines.[1] The primary utility of 4-
[(Ethylamino)methyl]phenol lies in its role as a pre-functionalized scaffold for the synthesis of

adrenergic agents, a class of drugs that target the adrenergic receptors of the sympathetic

nervous system.

The compound's structure is an analog of the core phenylethanolamine skeleton, which is

fundamental to a vast array of neurologically active pharmaceuticals, including β-blockers and

β-agonists.[2][3] By providing a ready-made side chain, it allows synthetic chemists to focus on

targeted modifications of the phenol group or further elaboration of the amine, streamlining the

path to complex molecular targets and facilitating the exploration of structure-activity

relationships (SAR).
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Compound Property Value

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

CAS Number 45966-19-6

Appearance Solid (Typical)

Solubility
Soluble in polar organic solvents (e.g., alcohols,

DMSO)

Table 1: Physicochemical Properties of 4-[(Ethylamino)methyl]phenol. Data sourced from

PubChem.[4]

Application Note I: Synthesis of β-Adrenergic
Receptor Antagonists (β-Blockers)
The synthesis of β-blockers is a cornerstone of cardiovascular medicine.[5] A predominant

class of these drugs are the aryloxypropanolamines. The general and highly convergent

synthesis for this class involves two key steps: the formation of a glycidyl ether from a phenol

and the subsequent ring-opening of the epoxide with an amine.[5][6] 4-
[(Ethylamino)methyl]phenol is an ideal substrate for synthesizing novel β-blocker candidates,

where its inherent structure becomes part of the final pharmacophore.

Scientific Principle & Causality
The critical step in utilizing 4-[(Ethylamino)methyl]phenol for this synthesis is the selective O-

alkylation of the phenolic hydroxyl group with an epoxide precursor, typically epichlorohydrin, in

the presence of the secondary amine. The phenolic proton is significantly more acidic (pKa ≈

10) than the proton on the secondary amine (pKa ≈ 11). Therefore, a suitable base will

preferentially deprotonate the phenol to form a phenoxide ion. This phenoxide is a potent

nucleophile that readily attacks the terminal carbon of epichlorohydrin in an SN2 reaction,

displacing the chloride and forming the desired glycidyl ether intermediate. The secondary

amine remains largely protonated or non-reactive under these conditions, ensuring high

selectivity.
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Step 1: Selective O-Alkylation

Step 2: Amine Addition (Hypothetical Intramolecular Cyclization)

4-[(Ethylamino)methyl]phenol

Glycidyl Ether Intermediate

 Base (e.g., NaH, K2CO3)
 Solvent (e.g., DMF, Acetone)

Epichlorohydrin

Glycidyl Ether Intermediate

Cyclized Aryloxypropanolamine Analog

 Heat / Base Catalyst

Workflow for Aryloxypropanolamine Synthesis.

Click to download full resolution via product page

A generalized workflow for synthesizing aryloxypropanolamine analogs.

Protocol: Synthesis of a Glycidyl Ether Intermediate
This protocol describes the synthesis of the key intermediate, 2-((4-

((ethylamino)methyl)phenoxy)methyl)oxirane, a necessary precursor for aryloxypropanolamine

β-blockers.

Materials:

4-[(Ethylamino)methyl]phenol

Epichlorohydrin (≥99%)

Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (Saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a thermometer, and an argon inlet, add 4-[(Ethylamino)methyl]phenol (1.0 eq).

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material

(concentration approx. 0.5 M).

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1

eq) portion-wise over 15 minutes. Causality:Adding NaH slowly at 0 °C controls the

exothermic reaction and hydrogen gas evolution, preventing side reactions. NaH is a non-

nucleophilic strong base that irreversibly deprotonates the phenol, driving the reaction

towards the phenoxide.

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 30 minutes. The formation of the sodium phenoxide should be complete.

Epichlorohydrin Addition: Cool the reaction mixture back to 0 °C. Add epichlorohydrin (1.2

eq) dropwise via syringe over 20 minutes.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

phenol is consumed.

Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold saturated

NaHCO₃ solution. Trustworthiness:This step safely neutralizes any unreacted NaH and
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provides a basic aqueous layer to facilitate the separation of the organic product.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine.

Causality:Washing with water removes residual DMF, and the brine wash helps to break any

emulsions and remove bulk water before drying.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the

pure glycidyl ether intermediate.

Application Note II: A Scaffold for Structure-Activity
Relationship (SAR) Studies
The value of 4-[(Ethylamino)methyl]phenol is amplified in medicinal chemistry, where it

serves as an excellent scaffold for generating a library of related compounds for SAR studies.

[7][8] The secondary amine and the phenolic hydroxyl can be independently modified to probe

their respective roles in binding to a biological target.

Points of Modification for SAR

4-[(Ethylamino)methyl]phenol Scaffold

N-Alkylation
N-Acylation

N-Sulfonylation
 Amine Modification

O-Alkylation (Ether)
O-Acylation (Ester)

 Phenol Modification

SAR modification points on the scaffold.

Click to download full resolution via product page

Key sites for chemical modification on the 4-[(Ethylamino)methyl]phenol scaffold.
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Protocol: N-Acetylation of 4-[(Ethylamino)methyl]phenol
This protocol provides a standard method for modifying the secondary amine via acylation, a

common strategy to alter a compound's polarity, hydrogen bonding capacity, and metabolic

stability.

Materials:

4-[(Ethylamino)methyl]phenol

Acetyl chloride or Acetic anhydride

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve 4-[(Ethylamino)methyl]phenol (1.0 eq) in DCM in a round-bottom

flask with a magnetic stir bar.

Base Addition: Add triethylamine (1.5 eq). Causality:TEA is a non-nucleophilic organic base

that acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction

and driving the equilibrium towards the product.

Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise. An immediate

white precipitate (triethylammonium chloride) will form.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring

by TLC.
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Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, and

saturated NaHCO₃ solution. Trustworthiness:The HCl wash removes excess TEA, while the

NaHCO₃ wash removes any unreacted acetyl chloride and acidic impurities. This ensures a

clean separation and simplifies purification.

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

to yield the N-acetylated product.

Conclusion
4-[(Ethylamino)methyl]phenol stands out as a strategically valuable building block in modern

organic synthesis. Its pre-installed, reactive functional groups offer a streamlined route to

complex pharmaceutical targets, most notably within the vast family of adrenergic agents. The

ability to perform selective modifications at either the phenolic oxygen or the secondary

nitrogen makes it an exceptionally versatile tool for drug discovery campaigns, enabling the

rapid generation of compound libraries for detailed structure-activity relationship analysis. The

protocols and principles outlined here provide a foundational guide for researchers and

scientists to harness the full synthetic potential of this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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